molecular formula C14H14N2O B168354 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 115310-16-2

1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B168354
CAS No.: 115310-16-2
M. Wt: 226.27 g/mol
InChI Key: KZRACVAICNSDTK-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one is a tetrahydroindazolone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its primary research value lies in the development of novel anticancer agents. This core structure is a key intermediate for synthesizing compounds that function as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein critical for the stability of many oncogenic clients, making it a promising target in oncology . Furthermore, derivatives of this indazolone class have been identified as regulators of the mitotic motor protein Eg5 (KSP); inhibiting this protein prevents uncontrolled cell division in malignant cells, presenting another potent mechanism for anticancer activity . Beyond oncology, the indazolone core is recognized for its wide spectrum of biological activities, and researchers utilize this compound to develop new molecules with potential antiparasitic, anti-inflammatory, and antimicrobial properties . The compound's utility extends to the synthesis of complex hybrid molecules, such as conjugates with lupane triterpenoids, which are explored to enhance cytotoxic efficacy and selectivity against tumors . As a versatile building block, this compound enables significant research into structure-activity relationships and the creation of new chemical entities for probing biological pathways. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRACVAICNSDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2CC3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406229
Record name 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115310-16-2
Record name 1-Benzyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyl 6,7 Dihydro 1h Indazol 4 5h One and Analogues

Conventional and Foundational Synthetic Pathways to Dihydroindazolones

Traditional methods for constructing the dihydroindazolone core have laid the groundwork for more advanced synthetic strategies. These pathways typically rely on cyclization and annulation reactions that are robust and well-established in organic synthesis.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives

One of the most fundamental and widely employed methods for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation reaction between a 1,3-dicarbonyl compound, such as a substituted 1,3-cyclohexanedione, and a hydrazine derivative. jmchemsci.comresearchgate.net This reaction proceeds via a cyclocondensation mechanism, where the hydrazine nucleophilically attacks the carbonyl groups, leading to the formation of the heterocyclic indazole ring after dehydration.

The versatility of this method allows for the synthesis of a wide array of substituted indazole derivatives by simply varying the substitution patterns on both the dicarbonyl precursor and the hydrazine reagent. jmchemsci.com For instance, the reaction of hydrazine hydrate (B1144303) with multi-substituted cyclohexanone (B45756) derivatives in an acidic medium is a direct route to novel tetrahydro-1H-indazole derivatives. jmchemsci.com Similarly, a one-pot, three-component reaction of aromatic isothiocyanates, substituted 1,3-cyclohexanediones, and hydrazine hydrate can yield 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives. researchgate.net

Table 1: Examples of Cyclization Reactions with Hydrazine Derivatives

1,3-Dicarbonyl Precursor Hydrazine Derivative Product Core Reference
Substituted Cyclohexanone Hydrazine Hydrate 4,5,6,7-Tetrahydro-1H-indazole jmchemsci.com
1,3-Cyclohexanedione Hydrazine Hydrate 6,7-Dihydro-1H-indazol-4(5H)-one researchgate.net
Chalcone Derivative Phenyl Hydrazine Pyrazoline Derivative nih.gov

Annulation Strategies for Indazolone Ring Systems

Annulation strategies involve the construction of a new ring onto a pre-existing molecular framework. In the context of indazolone synthesis, transition-metal-catalyzed C–H activation/annulation sequences have emerged as a powerful tool for creating functionalized derivatives. researchgate.net These methods offer high atom economy and functional group tolerance.

Various annulation reactions, such as [4+2] and [3+2] cycloadditions, have been developed to assemble the indazolone ring system. rsc.orgchim.it For example, an efficient one-pot Iridium-catalyzed [4+2] annulation of 1-arylindazolones with α-diazo carbonyl compounds has been developed to synthesize indazolone-fused cinnolines. rsc.org This process occurs through a tandem sequence of C–H activation, carbene insertion, and cyclization. rsc.org Such strategies highlight the utility of annulation in building complex, fused heterocyclic systems that might be inaccessible through conventional methods. chim.it

Contemporary and Innovative Synthetic Approaches

Modern synthetic chemistry has seen a shift towards the use of metal catalysts to achieve higher efficiency, selectivity, and functional group compatibility. The development of palladium- and copper-catalyzed reactions has significantly advanced the synthesis of dihydroindazolones and their analogues.

Metal-Catalyzed Reaction Development for Indazolone Formation

Transition metal catalysis provides direct and efficient pathways for forming the C-N and C-C bonds necessary for constructing the indazolone scaffold. Palladium and copper catalysts, in particular, have proven to be exceptionally versatile in this regard.

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a diverse range of transformations for synthesizing complex heterocyclic structures. rsc.org In the context of indazolone-related compounds, palladium-catalyzed intramolecular C-H arylation has become a key strategy. nih.gov These reactions can demonstrate remarkable site-selectivity, which can be controlled by the choice of reaction conditions, particularly the base employed. nih.govresearchgate.net

For substrates with multiple potential reaction sites, such as 5-benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-ones, different bases can direct the palladium catalyst to facilitate distinct cyclization pathways. nih.gov This "one substrate - multiple reactions" approach allows for the selective synthesis of diverse products, including dihydropyrazolo[1,5-b]isoquinolin-2(1H)-ones through C(sp³)–H arylation or seven-membered biphenyl (B1667301) N-heterocycles via C(sp²)–H arylation. nih.govresearchgate.net This level of control underscores the power of modern palladium catalysis in complex molecule synthesis. nih.gov

Table 2: Base-Controlled Palladium-Catalyzed Intramolecular Reactions

Substrate Base Reaction Type Product Reference
5-Benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-one Cesium Carbonate (Cs₂CO₃) Benzyl (B1604629) C(sp³)-H Arylation Dihydropyrazolo[1,5-b]isoquinolin-2(1H)-one nih.gov
5-Benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-one Sodium Acetate (B1210297) (NaOAc) Aryl C(sp²)-H Arylation Seven-membered Biphenyl N-heterocycle nih.gov
5-Benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-one Sodium Dichloroacetate Reductive Heck Reaction 1H-Pyrazolo[5,1-a]isoindol-2(8H)-one nih.gov
5-Benzyl-1-(2-halobenzyl)-2-phenyl-1H-pyrazol-3(2H)-one Sodium Trifluoroacetate Domino Heck/Alkylation Spiro Heterocycle nih.gov
Copper-Mediated Arylations and Cyclizations

Copper catalysts are cost-effective and have low toxicity, making them attractive for large-scale synthesis. beilstein-journals.orgbeilstein-journals.org They are particularly effective in promoting C-N bond formation, a key step in the synthesis of N-substituted indazolones. beilstein-journals.org The Chan–Evans–Lam (CEL) coupling is a prominent copper-promoted reaction for the direct N-arylation of amide-type nitrogens. nih.gov

This methodology has been successfully applied to the synthesis of N(2)-aryl-substituted indazol-3(2H)-ones. Specifically, the reaction of N(1)-benzyl-indazol-3-(2H)-one with various arylboronic acids in the presence of a copper(II) acetate catalyst provides the corresponding N(2)-aryl products in good to excellent yields. nih.gov This direct N-arylation via N-H activation is a highly efficient method for introducing aryl diversity into the indazolone scaffold. nih.gov Copper(I)-mediated protocols have also been developed for the N-arylation of related heterocyclic precursors using boronic acids, showcasing the broad utility of copper in C-N bond formation. thieme-connect.de

Table 3: Copper-Promoted N-Arylation of 1-Benzyl-1H-indazol-3(2H)-one

Arylboronic Acid Catalyst / Conditions Product Yield Reference
Phenylboronic acid Cu(OAc)₂, Pyridine, CH₂Cl₂ 1-Benzyl-2-phenyl-1,2-dihydro-3H-indazol-3-one 94% nih.gov
4-Methylphenylboronic acid Cu(OAc)₂, Pyridine, CH₂Cl₂ 1-Benzyl-2-(p-tolyl)-1,2-dihydro-3H-indazol-3-one 91% nih.gov
4-Methoxyphenylboronic acid Cu(OAc)₂, Pyridine, CH₂Cl₂ 1-Benzyl-2-(4-methoxyphenyl)-1,2-dihydro-3H-indazol-3-one 93% nih.gov
4-Chlorophenylboronic acid Cu(OAc)₂, Pyridine, CH₂Cl₂ 1-Benzyl-2-(4-chlorophenyl)-1,2-dihydro-3H-indazol-3-one 92% nih.gov
Iridium-Catalyzed Annulations

While direct iridium-catalyzed synthesis of the 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one core is not extensively documented, iridium catalysis represents a frontier in heterocyclic synthesis, offering powerful tools for C-H activation and annulation reactions that are applicable to the synthesis of complex indazole analogues. rsc.orgrsc.org Iridium(III)-catalyzed C–H amidation, for instance, has been successfully employed for the synthesis of 1,2-aminoalcohol derivatives and dihydroquinolinones, demonstrating the metal's capacity to facilitate the formation of C-N bonds in a cascade fashion. rsc.orgnih.govresearchgate.net

One notable strategy involves the Ir-catalyzed [4 + 2] annulation of 1-arylindazolones with α-diazo carbonyl compounds. This method, proceeding through sequential C–H activation, carbene insertion, and cyclization, allows for the construction of complex indazolone-fused cinnolines. rsc.org Such methodologies highlight the potential of iridium catalysis to further functionalize the dihydroindazolone core, creating diverse molecular architectures. Furthermore, iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls to form N-H carbazoles showcases the utility of iridium in intramolecular C-H amination to forge new heterocyclic rings. acs.org These examples underscore the prospective application of iridium catalysis in developing novel, efficient, and potentially asymmetric routes to dihydroindazolone derivatives.

Photochemical Cyclization Protocols in Aqueous Media

Photochemical methods offer a mild and efficient alternative for the synthesis of dihydroindazolone cores, aligning with green chemistry principles. rsc.orgorganic-chemistry.org A significant advancement is the photochemical cyclization of o-nitrobenzyl alcohols with primary amines in aqueous media at room temperature to produce 2-N-substituted indazolones. nih.govrsc.org This approach is notable for its rapid reaction times, often completing within hours, and its compatibility with halide-substituted substrates, which can be problematic in other photochemical reactions due to potential photocleavage of aryl halide bonds. nih.gov

The reaction is typically initiated by UV light (e.g., at 365 nm), which prompts the conversion of the o-nitrobenzyl alcohol into a highly reactive intermediate. organic-chemistry.orgnih.gov The use of aqueous solvent systems, such as n-BuOH/H₂O mixtures or phosphate-buffered saline (PBS), is crucial for achieving high yields. rsc.org This method avoids the harsh conditions, such as high temperatures or the use of strong bases, required by some traditional synthetic protocols. organic-chemistry.orgorganic-chemistry.org The yields for these photochemical reactions are often high, reaching up to 99% in some cases. rsc.orgnih.gov

Starting MaterialsSolvent SystemReaction TimeYield (%)Reference
4-(hydroxymethyl)-3-nitro-N-propylbenzamide + heptan-1-amineMethanol3 h52 nih.gov
4-(hydroxymethyl)-3-nitro-N-propylbenzamide + heptan-1-amineAcetonitrile (B52724)3 h>99 nih.gov
4-(hydroxymethyl)-3-nitro-N-propylbenzamide + heptan-1-aminen-BuOH/H₂O3 h99 rsc.org
(5-chloro-2-nitrophenyl)methanol + n-butylaminePBS solution24 h49 ucdavis.edu
o-nitrobenzyl alcohol + various primary aminesPBS solution24 h55-80 organic-chemistry.orgucdavis.edu

Green Chemistry Principles in Dihydroindazolone Synthesis

The synthesis of dihydroindazolones is increasingly being guided by the principles of green chemistry, which prioritize the use of non-hazardous solvents, renewable resources, and energy-efficient processes. researchgate.netresearchgate.net The photochemical protocols discussed previously are prime examples, utilizing light as a "clean" reagent and water as a benign solvent. organic-chemistry.org

Further embracing green chemistry, researchers have explored the use of natural, biodegradable catalysts. For instance, lemon peel powder has been successfully used as an efficient, natural catalyst for the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine hydrate under ultrasound irradiation. researchgate.net This approach not only avoids toxic catalysts but also leverages an alternative energy source to accelerate the reaction. Similarly, the use of polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent has been reported for the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles. organic-chemistry.org These methodologies represent a shift away from traditional organic solvents and hazardous reagents, reducing the environmental impact of synthesis.

One-Pot and Cascade Reactions for Expedient Construction

One-pot and cascade reactions are powerful strategies for improving synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste, time, and resource consumption. rsc.orgnih.gov Several one-pot methods have been developed for the construction of the indazole core. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) provides an efficient route to 2H-indazoles. organic-chemistry.org

Mechanistic Investigations of this compound Synthesis

Elucidation of Reaction Intermediates

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and extending their scope. In the photochemical synthesis of indazolones from o-nitrobenzyl alcohols, mechanistic studies have successfully identified key reaction intermediates. organic-chemistry.orgnih.gov Upon irradiation with UV light, the o-nitrobenzyl alcohol is believed to undergo a rearrangement to form an aci-nitro intermediate. organic-chemistry.orgucdavis.edu

This species subsequently converts into a highly reactive o-nitrosobenzaldehyde intermediate. organic-chemistry.orgnih.govucdavis.edu The presence of this aryl-nitroso compound has been detected through UPLC-MS analysis, providing strong evidence for its role in the reaction pathway. rsc.orgnih.gov This transient nitroso species is electrophilic and rapidly undergoes condensation with a primary amine, followed by cyclization and dehydration to furnish the final indazolone product. organic-chemistry.orgnih.gov The instability of nitrosoarenes has historically limited their use, but their in situ photochemical generation under mild, aqueous conditions provides a safe and efficient way to harness their reactivity for heterocycle synthesis. nih.govacs.org

Kinetic Studies and Transition State Analysis

While specific kinetic and transition state analyses for the synthesis of this compound are not extensively detailed in the literature, general principles of ring-closure reactions provide valuable insight. The formation of five- and six-membered rings, such as the dihydroindazolone system, is generally kinetically and thermodynamically favored over the formation of smaller (three- or four-membered) or larger (seven-membered and up) rings. rsc.org

Kinetic studies of the cyclization of N-tosyl-ω-bromoalkylamines to form various sized nitrogen heterocycles have shown that the rates vary significantly with ring size, with the formation of five-membered rings being the most rapid. rsc.org This preference is attributed to a favorable combination of low ring strain and a high probability of the chain ends encountering each other, leading to a lower activation energy for the transition state of cyclization. The transition state for the intramolecular cyclization to form the dihydroindazolone ring would involve the nucleophilic attack of a nitrogen atom onto an electrophilic center, with the benzyl group and the forming bicyclic system arranging to minimize steric hindrance and electronic repulsion. The specific geometry and energy of this transition state would ultimately govern the reaction rate and selectivity.

Stereochemical Control in Dihydroindazolone Synthesis

The precise control of stereochemistry in the synthesis of dihydroindazolone scaffolds, such as this compound, is a critical aspect in the development of novel therapeutic agents, as the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Advanced synthetic methodologies are increasingly focused on the development of enantioselective and diastereoselective approaches to access stereochemically pure dihydroindazolones. These strategies often employ chiral auxiliaries, chiral catalysts, or chiral reagents to induce asymmetry in the formation of the heterocyclic ring system.

One of the key challenges in the stereocontrolled synthesis of these molecules is the creation of one or more stereocenters with a high degree of selectivity. For instance, in analogues of this compound, the carbon atom at the 3-position of the indazole ring can be a stereocenter, and its absolute configuration can be crucial for pharmacological efficacy.

Recent research has highlighted the use of transition metal catalysis, particularly with copper, in achieving high enantioselectivity in the functionalization of indazole rings. For example, a highly C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles has been developed using copper hydride (CuH) catalysis. mit.edusemanticscholar.org This method allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high levels of enantioselectivity. mit.edusemanticscholar.org While this specific example pertains to the aromatic indazole core, the principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed bond formations are transferable to the synthesis of dihydroindazolone analogues.

The enantioselectivity in such reactions is often dictated by the steric and electronic properties of the chiral ligand complexed to the metal center. Density functional theory (DFT) calculations have suggested that these reactions can proceed through a six-membered Zimmerman-Traxler-type transition state, where the stereochemical outcome is governed by steric interactions between the ligand, the substrate, and the pseudoaxial substituent in the transition state. mit.edu

The following table summarizes representative data from a study on the enantioselective C3-allylation of indazoles, which serves as a model for potential stereochemical control in the synthesis of related dihydroindazolones.

EntrySubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
1N-(Benzoyloxy)-indazole(R)-DTBM-SEGPHOS9598
2N-(Benzoyloxy)-5-chloroindazole(R)-DTBM-SEGPHOS9297
3N-(Benzoyloxy)-6-methylsulfonylindazole(R)-DTBM-SEGPHOS8896

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can be employed to catalyze key bond-forming reactions, including Michael additions and aldol (B89426) reactions, which are often integral steps in the construction of the dihydroindazolone core. These catalysts can create a chiral environment that directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer over the other.

While specific examples detailing the stereochemical control in the synthesis of this compound are not extensively reported in the public domain, the broader advancements in asymmetric catalysis provide a strong foundation for the development of such methodologies. The synthesis of related heterocyclic structures, such as pyrazolo[3,4-b]pyridine analogues, has been achieved with high enantioselectivity using chiral-at-metal Rh(III) complexes, demonstrating the potential of this approach for indazole-containing systems. rsc.org

Future research in this area will likely focus on the application of these modern asymmetric synthetic methods to the specific scaffold of this compound and its analogues, aiming to achieve high yields and excellent stereocontrol to facilitate the exploration of their therapeutic potential.

Computational Chemistry and Cheminformatics Applications for 1 Benzyl 6,7 Dihydro 1h Indazol 4 5h One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which in turn governs their reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the tautomerism and conformational preferences of indazole derivatives. The 1,5,6,7-tetrahydro-4H-indazol-4-one core, present in 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.netnih.govmdpi.com

Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown that DFT calculations, particularly using the B3LYP functional with a 6-31G** basis set, can accurately predict the most stable tautomer. researchgate.netnih.govmdpi.com These studies have established that the relative stability of the 1H and 2H tautomers can be influenced by substituents on the indazole ring. researchgate.netnih.govmdpi.com For this compound, the presence of the benzyl (B1604629) group at the N1 position stabilizes the 1H tautomer.

Conformational analysis of the six-membered ring in the tetrahydro-1H-indazol-4-one system is also crucial. Studies on similar structures have revealed that this ring typically adopts a distorted envelope conformation. researchgate.netnih.govnih.gov The exact conformation and the dihedral angles between the fused rings and any substituent groups can be precisely calculated using DFT methods, providing a detailed three-dimensional picture of the molecule's preferred shape.

Table 1: Theoretical Approaches for Tautomerism and Conformation Studies
Computational MethodBasis SetProperties InvestigatedKey Findings for Related Indazoles
Density Functional Theory (DFT)B3LYP/6-31G**Tautomeric stability, Conformational analysisAccurate prediction of the most stable tautomer, distorted envelope conformation of the six-membered ring. researchgate.netnih.govmdpi.com
Ab initio Hartree-FockHF/6-31G*Tautomeric formsUsed in conjunction with DFT to establish stable tautomers. researchgate.netnih.govmdpi.com
Semiempirical AM1-Tautomer stabilityProvides results consistent with DFT and experimental data for tautomeric stability. researchgate.netnih.govmdpi.com

Quantum chemical calculations are also employed to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Methods like DFT can be used to calculate theoretical vibrational frequencies (IR), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

By calculating the vibrational modes of this compound, a theoretical IR spectrum can be generated. This can then be compared with experimental data to confirm the presence of specific functional groups and to aid in the assignment of observed spectral bands. Similarly, the GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov This is particularly useful for confirming the structure and for assigning signals in complex spectra. While specific predicted values are not presented here, the theoretical foundation for these predictions is well-established in computational chemistry.

Molecular Modeling and Docking Studies for Hypothetical Target Interactions

Molecular modeling techniques are instrumental in predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comjocpr.comsemanticscholar.org For this compound, docking studies could be performed against a hypothetical protein target to predict its binding mode. This process involves preparing the 3D structures of both the ligand (the indazole derivative) and the receptor (the protein).

The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity. bohrium.comjocpr.comsemanticscholar.org The results of a docking study would provide a predicted binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the binding site. This information is invaluable for understanding the potential mechanism of action and for guiding the design of more potent analogs.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking. researchgate.netmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

Starting from the best-docked pose of this compound within its hypothetical target, an MD simulation would be run to observe the stability of the complex and the nature of the interactions over a period of nanoseconds. researchgate.net This allows for an assessment of the flexibility of both the ligand and the protein, and how they adapt to each other. Key metrics that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of derivatives of this compound, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features. nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov A robust QSAR model would have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). Once validated, this model could be used to predict the activity of new derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Key Concepts in QSAR Modeling
ConceptDescriptionApplication to this compound Derivatives
Molecular DescriptorsNumerical values that characterize the chemical structure and properties of a molecule.Calculation of physicochemical, electronic, and topological descriptors for a series of derivatives. nih.govresearchgate.net
Statistical MethodsMathematical techniques used to build the relationship between descriptors and activity.Use of Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to develop the QSAR equation. nih.gov
Model ValidationProcess of assessing the robustness and predictive power of the QSAR model.Internal validation (cross-validation) and external validation with a test set of compounds. nih.gov
Activity PredictionUsing the validated QSAR model to predict the biological activity of new compounds.Prediction of the activity of unsynthesized derivatives to guide further research.

Development of 2D and 3D QSAR Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

2D QSAR: In 2D QSAR, the descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electronic properties. For a series of analogs of this compound, a 2D QSAR model could be developed by correlating their biological activity (e.g., inhibitory concentration, IC50) with descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices. A hypothetical 2D QSAR study on a series of this compound derivatives might yield a dataset like the one presented in the interactive table below.

Compound IDR-group SubstitutionMolecular WeightLogPpIC50 (Experimental)pIC50 (Predicted)
1H266.333.26.56.4
24-Cl300.773.97.17.0
34-OCH3296.363.16.86.7
44-NO2311.333.06.26.3

3D QSAR: Three-dimensional QSAR (3D QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields (steric, electrostatic, hydrophobic, etc.). semanticscholar.org For this compound derivatives, a 3D QSAR study would involve aligning the set of molecules and calculating their steric and electrostatic fields. The resulting contour maps can highlight regions where bulky or electron-donating/withdrawing groups are favorable or unfavorable for activity, providing crucial insights for the design of more potent analogs. nih.gov For instance, a CoMFA model might indicate that a sterically bulky substituent on the benzyl ring is beneficial for activity, while an electronegative group on the indazole core is detrimental.

Fragment-Based and Scaffold-Hopping Design Strategies

Fragment-based drug design (FBDD) and scaffold hopping are powerful strategies in modern drug discovery that can be applied to the this compound core structure to explore new chemical space and develop novel drug candidates.

Fragment-Based Design: FBDD begins with the identification of small chemical fragments that bind weakly to the biological target. researchgate.net These fragments are then grown or linked together to produce a more potent lead compound. The this compound structure can be deconstructed into key fragments, such as the benzyl group and the dihydro-indazolone core. In a fragment-based approach, these or similar fragments could be screened for binding to a target of interest. Once a fragment hit is identified, it can be optimized and elaborated. For example, if the 6,7-dihydro-1H-indazol-4(5H)-one core is identified as a binder, medicinal chemists could explore various substitutions at the 1-position (currently occupied by the benzyl group) to enhance potency and selectivity. This strategy has been successfully applied to other indazole-containing compounds to develop potent kinase inhibitors. nih.gov

Scaffold-Hopping: Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. niper.gov.in This technique is particularly useful for generating novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series. Starting from this compound, a scaffold hopping approach would aim to replace the dihydro-indazolone core with other bicyclic or heterocyclic systems that can maintain a similar 3D arrangement of the key pharmacophoric features (e.g., the benzyl group and the ketone). The table below illustrates some potential scaffold hops for the 6,7-dihydro-1H-indazol-4(5H)-one core.

Original ScaffoldPotential Bioisosteric ScaffoldsRationale for Hopping
6,7-Dihydro-1H-indazol-4(5H)-oneTetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-oneMaintain hydrogen bond donor/acceptor features, alter ring electronics.
6,7-Dihydro-5H-cyclopenta[c]pyridazin-4(1H)-oneModify core lipophilicity and metabolic stability.
Tetrahydro-1,6-naphthyridin-5(6H)-oneExplore different vector orientations for substituents.

These computational strategies provide a rational framework for the optimization of the this compound scaffold, enabling the efficient design of novel and potent drug candidates.

Advanced Characterization and Analytical Methodologies in Dihydroindazolone Research

Spectroscopic Techniques for Structural Confirmation (e.g., advanced NMR, high-resolution mass spectrometry)

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. Advanced Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are particularly powerful tools in the characterization of dihydroindazolone derivatives.

Advanced NMR Techniques:

To definitively assign all proton and carbon signals for a molecule like "1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one," a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to map the connectivity of the protons within the dihydroindazolone and benzyl (B1604629) moieties. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting the benzyl group to the indazolone core. sdsu.eduslideshare.net

The following table illustrates the expected types of correlations that would be observed in 2D NMR spectra for the target compound, based on its known structure.

2D NMR Experiment Purpose Expected Correlations for this compound
COSY Reveals ¹H-¹H couplingsCorrelations between adjacent protons in the cyclohexanone (B45756) ring and within the benzyl group's phenyl ring.
HSQC Correlates directly bonded ¹H and ¹³CEach protonated carbon would show a cross-peak with its attached proton(s).
HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds)Correlations from the benzylic protons to carbons in the indazole ring and the phenyl ring; correlations from protons on the cyclohexanone ring to the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of the molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. While a specific fragmentation pattern for "this compound" is not detailed in available literature, general fragmentation patterns for N-benzyl substituted heterocyclic compounds often involve cleavage at the benzylic C-N bond. nih.gov For N-benzyl indazoles, a common fragmentation pathway involves the loss of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91). nih.gov

Chromatographic Methods for Purification and Analysis (e.g., HPLC, SFC)

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of dihydroindazolone compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the purity of synthesized compounds and for isolating desired products from reaction mixtures. For dihydroindazolone derivatives, reversed-phase HPLC is a common approach. The development of a robust HPLC method would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. nih.govlibretexts.org The method would be validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. researchgate.netmiamioh.edunih.gov

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a powerful "green" alternative to HPLC for both analytical and preparative separations. researchgate.net It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent. hplc.eu SFC offers several advantages, including faster separations, reduced organic solvent consumption, and often different selectivity compared to HPLC, which can be beneficial for separating closely related isomers. uva.esnih.gov While specific SFC methods for "this compound" are not documented, the technique is widely applied in the pharmaceutical industry for the purification of a broad range of small molecules, including heterocyclic compounds. beilstein-journals.orgnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for "this compound" is not publicly available, the structures of several closely related derivatives have been reported, offering significant insight into the expected molecular geometry.

For example, the crystal structure of (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one reveals that the non-aromatic six-membered ring adopts a distorted envelope conformation. slideshare.netuva.esresearchgate.net Similarly, the structure of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one also shows a distorted envelope conformation for the six-membered ring. beilstein-journals.orgresearchgate.net These studies provide detailed crystallographic data, including unit cell parameters and bond angles.

The following table summarizes the crystallographic data for a related compound, (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. miamioh.edu

Parameter Value
Chemical Formula C₂₁H₁₈N₂O
Crystal System Monoclinic
Space Group C2/c
a (Å) 30.3989 (15)
b (Å) 8.7177 (5)
c (Å) 14.0581 (7)
β (°) 115.367 (2)
Volume (ų) 3366.3 (3)

These crystallographic studies also often include Hirshfeld surface analysis, which provides a quantitative exploration of intermolecular interactions within the crystal lattice, such as C-H···O and π-π stacking interactions, that stabilize the crystal packing. slideshare.net

In-Situ Monitoring Techniques for Reaction Progress

Modern synthetic chemistry increasingly utilizes in-situ monitoring techniques to track the progress of reactions in real-time. These process analytical technologies (PAT) provide valuable kinetic data, help in understanding reaction mechanisms, and enable precise control over reaction conditions to optimize yield and minimize impurities.

While specific applications of in-situ monitoring for the synthesis of "this compound" are not reported, techniques such as in-line NMR and FTIR spectroscopy are widely applicable to the synthesis of heterocyclic compounds. magritek.com

ReactIR (In-situ FTIR): Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to monitor the concentration of reactants, intermediates, and products by tracking the changes in their characteristic infrared absorption bands over time. researchgate.net This technique is particularly useful for identifying transient intermediates and determining reaction endpoints.

Online NMR: The integration of NMR spectroscopy into a flow reactor setup allows for the continuous monitoring of a reaction mixture. researchgate.netnih.gov This provides detailed structural information on all species present in the reaction, offering a comprehensive understanding of the reaction kinetics and mechanism. researchgate.net

These techniques are invaluable for optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry, leading to more efficient and reproducible synthetic processes.

Q & A

Q. What are the standard synthetic routes for preparing 1-benzyl-6,7-dihydro-1H-indazol-4(5H)-one?

The compound is typically synthesized via condensation of a cyclic ketone precursor (e.g., 6,7-dihydro-1H-indazol-4(5H)-one) with benzylhydrazine. For example, 8d (this compound) was prepared by reacting precursor 7 with benzylhydrazine under reflux conditions, yielding a brown oil (63%) . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like over-alkylation.

Q. How is this compound characterized structurally?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra (e.g., δ 5.36 ppm for the benzyl CH2_2 group in 8d ) confirm substitution patterns and regiochemistry .
  • Infrared (IR) Spectroscopy : A carbonyl stretch at 1653 cm1^{-1} confirms the ketone moiety .
  • Elemental Analysis : Matches calculated values (e.g., C: 74.31%, H: 6.24%, N: 12.38%) to verify purity .

Q. What purification methods are effective for isolating this compound?

Common techniques include:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted hydrazine derivatives.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities from the oily product .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate hydrazine condensation .
  • Solvent Optimization : Replace DMSO with greener solvents (e.g., ethanol) under microwave irradiation to reduce reaction time .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) may suppress side reactions like dimerization .

Q. What strategies enable functionalization of the indazolone core for structure-activity studies?

  • Nucleophilic Substitution : Introduce substituents at the benzyl group via alkyl halides or aryl boronic acids under Suzuki coupling conditions .
  • Reductive Amination : Modify the ketone moiety to secondary amines using NaBH4_4/AcOH .
  • Heterocycle Fusion : Attach triazinoquinoxaline derivatives via hydrazine intermediates to study π-π interactions .

Q. How can researchers investigate the pharmacological potential of this compound?

  • In Vitro Binding Assays : Screen for receptor affinity (e.g., dopamine D2_2, serotonin 5-HT2A_{2A}) using radioligand displacement assays, as done for structurally similar indazolones .
  • In Vivo Models : Test neuroprotective or anticonvulsant activity in rodent models, monitoring pharmacokinetics via LC-MS .

Q. How should researchers address contradictions in spectral data or bioactivity results?

  • Data Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT calculations) to confirm assignments .
  • Batch Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
  • Dose-Response Analysis : Test bioactivity across multiple concentrations to rule out false positives in pharmacological screens .

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